4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4th position and an aldehyde group at the 3rd position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of biphenyl followed by formylation. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobiphenyl is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production methods for 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: 4-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Bromo-[1,1’-biphenyl]-3-methanol.
Substitution: 4-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde.
Scientific Research Applications
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds such as:
4-Bromo-[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the aldehyde group at the 2nd position.
4-Chloro-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups and positions of substitution.
Properties
IUPAC Name |
2-bromo-5-phenylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRVBHOXVVOPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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